Increased Lipophilicity vs. Non-Fluorinated Hydroxyacetamide
2-(4-Fluorophenyl)-2-hydroxyacetamide exhibits a calculated logP of 1.10, indicating moderate lipophilicity . This is notably higher than the non-fluorinated analog 2-phenyl-2-hydroxyacetamide, which has a predicted logP of 0.83 . The para-fluoro substituent increases lipophilicity by approximately 0.27 log units, a difference that can significantly enhance passive membrane permeability [1].
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 1.10 |
| Comparator Or Baseline | 2-phenyl-2-hydroxyacetamide: 0.83 |
| Quantified Difference | +0.27 log units |
| Conditions | In silico prediction (ChemSrc database) based on atom-based method |
Why This Matters
The higher logP of 2-(4-fluorophenyl)-2-hydroxyacetamide suggests superior membrane permeability, making it a more attractive scaffold for central nervous system (CNS) drug discovery programs compared to its non-fluorinated counterpart.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
